2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is often catalyzed by acids or bases under reflux conditions.
Sulfonylation: The methylsulfonyl group is typically introduced via a sulfonylation reaction using reagents such as methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine atom or the thieno[3,2-c]pyridine ring, potentially leading to dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(methylsulfonyl)pyridine: Lacks the tetrahydrothieno ring, making it less structurally complex.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Does not have the chlorine or methylsulfonyl groups, affecting its reactivity and applications.
Uniqueness
2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the combination of its chlorine and methylsulfonyl substituents, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
IUPAC Name |
2-chloro-5-methylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S2/c1-14(11,12)10-3-2-7-6(5-10)4-8(9)13-7/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDBBBFSDWSQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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